molecular formula C24H17ClN2O6 B14338330 2,2'-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid CAS No. 100093-55-8

2,2'-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid

Cat. No.: B14338330
CAS No.: 100093-55-8
M. Wt: 464.9 g/mol
InChI Key: NVRNOVMHUUGOTO-UHFFFAOYSA-N
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Description

2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylene bridge, and a dioxo-propanediyl diimino core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with phthalic anhydride under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-chlorophenyl)acetic acid: This compound shares the chlorophenyl group but differs in its overall structure and properties.

    2-(2-(4-Chlorophenyl)acetyl)benzoic acid: Another related compound with a similar chlorophenyl group but distinct functional groups.

Uniqueness

2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid is unique due to its combination of a chlorophenyl group, a methylene bridge, and a dioxo-propanediyl diimino core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

100093-55-8

Molecular Formula

C24H17ClN2O6

Molecular Weight

464.9 g/mol

IUPAC Name

2-[[2-[(2-carboxyphenyl)carbamoyl]-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C24H17ClN2O6/c25-15-11-9-14(10-12-15)13-18(21(28)26-19-7-3-1-5-16(19)23(30)31)22(29)27-20-8-4-2-6-17(20)24(32)33/h1-13H,(H,26,28)(H,27,29)(H,30,31)(H,32,33)

InChI Key

NVRNOVMHUUGOTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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